Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate is a specialized organoboron compound known for its stability and versatility in various chemical reactions. This compound is part of the trifluoroborate family, which is recognized for its moisture and air stability, making it a valuable reagent in synthetic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate typically involves the reaction of 3-(methoxymethoxy)phenylboronic acid with potassium bifluoride (KHF2) in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to maintain consistency and purity. The use of automated reactors and advanced purification techniques ensures the production of high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene.
Major Products
The major products formed from these reactions are often complex organic molecules that are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .
Wissenschaftliche Forschungsanwendungen
Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate exerts its effects involves the activation of the boron center, which facilitates the formation of new chemical bonds. The trifluoroborate group acts as a leaving group in substitution reactions, while in coupling reactions, it forms a stable intermediate with the palladium catalyst, enabling the transfer of the phenyl group to the target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate is unique due to its enhanced stability and reactivity compared to other trifluoroborates. Its methoxymethoxy group provides additional stability and makes it a versatile reagent in various synthetic applications .
Eigenschaften
Molekularformel |
C8H9BF3KO2 |
---|---|
Molekulargewicht |
244.06 g/mol |
IUPAC-Name |
potassium;trifluoro-[3-(methoxymethoxy)phenyl]boranuide |
InChI |
InChI=1S/C8H9BF3O2.K/c1-13-6-14-8-4-2-3-7(5-8)9(10,11)12;/h2-5H,6H2,1H3;/q-1;+1 |
InChI-Schlüssel |
WJCACGHHIDVRQG-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC(=CC=C1)OCOC)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.